molecular formula C25H26N4OS B249855 (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one

Cat. No. B249855
M. Wt: 430.6 g/mol
InChI Key: BWCLRTLMALDAPB-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one, also known as BOCP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BOCP is a heterocyclic compound that contains a pyrazolone ring, a benzothiazole ring, and a cyclooctylamino group.

Mechanism of Action

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2 activity, which leads to the disruption of various cellular processes that are regulated by CK2. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the caspase cascade. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one in lab experiments is its potency as a CK2 inhibitor. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has been shown to be more potent than other CK2 inhibitors, such as TBB and DMAT. However, one of the limitations of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one could focus on developing more efficient synthesis methods to increase the yield of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one. Additionally, further studies could investigate the potential of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one as a cancer therapy and its neuroprotective effects in animal models of neurodegenerative diseases. Finally, research could also focus on developing more water-soluble derivatives of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one to overcome its limitations in certain experiments.

Synthesis Methods

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with cyclooctylamine, followed by the reaction of the resulting compound with ethyl acetoacetate and 3-methyl-1-phenyl-2-pyrazolin-5-one. The final product is obtained through purification by column chromatography. The yield of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one is typically around 50%.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has been widely used as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and differentiation, apoptosis, and DNA repair. (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.

properties

Product Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one

InChI

InChI=1S/C25H26N4OS/c30-24-20(17-26-19-13-7-2-1-3-8-14-19)23(18-11-5-4-6-12-18)28-29(24)25-27-21-15-9-10-16-22(21)31-25/h4-6,9-12,15-17,19,26H,1-3,7-8,13-14H2/b20-17+

InChI Key

BWCLRTLMALDAPB-LVZFUZTISA-N

Isomeric SMILES

C1CCCC(CCC1)N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

SMILES

C1CCCC(CCC1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

C1CCCC(CCC1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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